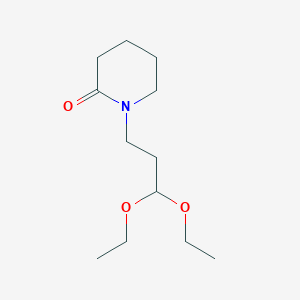

1-(3,3-diethoxypropyl)piperidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

1-(3,3-diethoxypropyl)piperidin-2-one |

InChI |

InChI=1S/C12H23NO3/c1-3-15-12(16-4-2)8-10-13-9-6-5-7-11(13)14/h12H,3-10H2,1-2H3 |

InChI Key |

VHPGRIOZEKXWAN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CCN1CCCCC1=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3,3 Diethoxypropyl Piperidin 2 One

Strategies for Piperidin-2-one Ring System Construction

The piperidin-2-one (δ-valerolactam) scaffold is a key structural motif present in numerous biologically active compounds and serves as a versatile intermediate in organic synthesis. Various methodologies have been developed for its construction, ranging from classical cyclization reactions to more sophisticated ring expansion and tandem strategies.

Cyclization Approaches to the Lactam Core

Intramolecular cyclization of linear precursors is a fundamental and widely employed strategy for the synthesis of the piperidin-2-one ring. A common approach involves the cyclization of 5-aminopentanoic acid or its derivatives. For instance, heating 5-aminopentanoic acid can lead to the formation of piperidin-2-one through the elimination of water. More advanced methods utilize activating agents to facilitate the amide bond formation under milder conditions.

Another powerful cyclization strategy is the Dieckmann condensation of β-amino esters, which can be acylated with malonyl derivatives to form malonamides. These intermediates then undergo ring closure to afford substituted piperidine-2,4-diones, which can be further transformed into the desired piperidin-2-one scaffold. core.ac.uk

The Beckmann rearrangement offers an alternative route to piperidin-2-ones from readily available cyclohexanone (B45756) oximes. wikipedia.orgorganic-chemistry.org This acid-catalyzed rearrangement proceeds via the migration of the group anti to the oxime hydroxyl group, leading to the formation of a lactam. masterorganicchemistry.com Various reagents, including tosyl chloride, thionyl chloride, and phosphorus pentachloride, can promote this transformation. wikipedia.org

| Cyclization Method | Starting Material | Key Reagents/Conditions | Product | Reference(s) |

| Heating of Amino Acid | 5-Aminopentanoic acid | Heat | Piperidin-2-one | General Knowledge |

| Dieckmann Cyclization | β-Amino esters | Monomethyl malonate, EDC or Methyl malonyl chloride, Et3N; NaOMe | 6-Piperidine-2,4-diones | core.ac.uk |

| Beckmann Rearrangement | Cyclohexanone oxime | Acid (e.g., H2SO4), Tosyl chloride, Thionyl chloride | Piperidin-2-one (Caprolactam) | wikipedia.orgorganic-chemistry.org |

Ring Expansion and Contraction Methodologies in Piperidin-2-one Synthesis

Ring expansion of smaller lactams provides an elegant pathway to the piperidin-2-one core. A notable example is the conjugate addition/ring expansion (CARE) cascade reaction. In this method, a smaller lactam, such as a γ-lactam, is N-acylated with an acryloyl chloride derivative to form a cyclic imide. Subsequent treatment with a primary amine nucleophile initiates a conjugate addition, followed by a ring expansion to yield a larger lactam, such as a piperidin-2-one derivative. nih.govwhiterose.ac.uk This methodology is versatile and tolerates a wide range of functional groups. nih.gov

Conversely, while less common for the direct synthesis of the parent piperidin-2-one, ring contraction methodologies of larger heterocyclic systems can be envisioned as a potential, albeit more complex, synthetic route.

Tandem Reactions and One-Pot Syntheses of Functionalized Piperidin-2-ones

Tandem and one-pot reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation, thereby avoiding the isolation of intermediates. While specific one-pot syntheses leading directly to 1-(3,3-diethoxypropyl)piperidin-2-one are not extensively reported, general strategies for the synthesis of functionalized piperidines can be adapted.

For instance, multicomponent reactions (MCRs) that assemble the piperidine (B6355638) ring from simple acyclic precursors are well-established. These reactions often involve the condensation of an aldehyde, an amine, and a β-ketoester to generate highly substituted piperidines. While these methods typically yield piperidines rather than piperidin-2-ones directly, the resulting products can potentially be oxidized to the corresponding lactams.

Selective N-Alkylation and Functionalization at the Lactam Nitrogen

Once the piperidin-2-one core is synthesized, the introduction of the 3,3-diethoxypropyl side chain at the nitrogen atom is a crucial step. This is typically achieved through N-alkylation protocols.

Introduction of the 3,3-Diethoxypropyl Chain via N-Alkylation Protocols

The most direct method for the synthesis of this compound is the N-alkylation of piperidin-2-one (δ-valerolactam). This reaction involves the deprotonation of the lactam nitrogen with a suitable base to form a lactamate anion, which then acts as a nucleophile to displace a leaving group on the 3,3-diethoxypropyl chain.

A key reagent for this transformation is an alkylating agent bearing the 3,3-diethoxypropyl moiety. A common and commercially available precursor is 3-bromo-1,1-diethoxypropane. nih.gov Alternatively, other leaving groups such as tosylates can be employed. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

The general procedure involves treating a solution of piperidin-2-one with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by the addition of 3-bromo-1,1-diethoxypropane. researchgate.net The reaction mixture is then stirred, often with heating, to drive the reaction to completion.

Optimization of Reaction Conditions for High Regioselectivity and Yield

The efficiency of the N-alkylation reaction is highly dependent on the choice of base, solvent, temperature, and the nature of the leaving group. To achieve high regioselectivity (N-alkylation vs. O-alkylation) and yield, these parameters must be carefully optimized.

Base Selection: Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation of the lactam nitrogen without competing side reactions. Sodium hydride is a common choice for this purpose. Weaker bases like potassium carbonate can also be effective, often requiring higher reaction temperatures.

Solvent Effects: Aprotic polar solvents such as DMF and THF are typically used to dissolve the reactants and facilitate the SN2 reaction. The choice of solvent can influence the reaction rate and selectivity.

Temperature Control: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also lead to side reactions and decomposition of the product. Optimization is often required to find a balance between reaction time and yield.

Leaving Group: The nature of the leaving group on the alkylating agent also plays a significant role. Bromides and iodides are generally more reactive than chlorides, leading to faster reaction times. Tosylates are also excellent leaving groups.

| Parameter | Conditions | Effect on Reaction | Reference(s) |

| Base | NaH, K2CO3, DIPEA | Deprotonates the lactam nitrogen; stronger bases can lead to higher yields. | researchgate.net |

| Solvent | DMF, THF, Acetonitrile | Aprotic polar solvents are generally preferred to facilitate the SN2 reaction. | researchgate.net |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rate but may also lead to side products. | researchgate.net |

| Alkylating Agent | 3-Bromo-1,1-diethoxypropane, 3,3-Diethoxypropyl tosylate | Bromides and tosylates are good leaving groups, leading to efficient alkylation. | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The application of green chemistry principles is of increasing importance in modern chemical synthesis, aiming to reduce environmental impact and enhance safety. Key principles include the use of renewable feedstocks, atom economy, catalysis, and the avoidance of hazardous solvents and reagents.

In the context of synthesizing N-substituted piperidones, green approaches could potentially involve:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign alternatives such as water, supercritical fluids, or bio-derived solvents.

Catalytic Routes: Employing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. This can include biocatalysis, which utilizes enzymes to perform reactions under mild conditions.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing byproducts.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

While these principles are broadly applicable to the synthesis of piperidone derivatives, specific research detailing their application to the synthesis of this compound, including comparative data on the efficiency and environmental impact of different routes, is not available. Without such studies, a data-driven assessment of sustainable synthetic pathways for this particular compound cannot be provided.

Catalytic Approaches in the Synthesis of this compound

Catalysis offers a powerful tool for the efficient and selective synthesis of organic molecules. For the synthesis of N-substituted piperidones, various catalytic strategies could be envisioned, although none have been specifically reported for this compound.

Potential catalytic approaches could include:

N-Alkylation Catalysis: The key bond formation in the target molecule is the N-C bond between the piperidin-2-one nitrogen and the 3,3-diethoxypropyl group. This could potentially be achieved through catalytic N-alkylation of piperidin-2-one with a suitable 3,3-diethoxypropyl halide or tosylate. Transition metal catalysts (e.g., based on palladium, copper, or nickel) or organocatalysts could be employed to facilitate this transformation under milder conditions and with higher efficiency than traditional methods.

Reductive Amination: A catalytic reductive amination pathway could be another viable route. This might involve the reaction of a precursor containing the 3,3-diethoxypropylamine moiety with a δ-keto acid or ester, followed by catalytic hydrogenation to form the piperidin-2-one ring.

One-Pot/Tandem Catalysis: More advanced strategies could involve one-pot or tandem catalytic reactions that combine several synthetic steps, thereby reducing the need for intermediate purification and minimizing waste.

The table below conceptualizes the types of data that would be necessary to evaluate different catalytic approaches, though it is important to reiterate that this is a hypothetical representation due to the absence of published research.

| Catalyst System | Substrates | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Hypothetical Data | |||||

| Pd(OAc)₂ / Buchwald Ligand | Piperidin-2-one, 1-bromo-3,3-diethoxypropane | Toluene | 100 | 12 | N/A |

| Copper(I) Iodide / L-proline | Piperidin-2-one, 1-iodo-3,3-diethoxypropane | DMSO | 80 | 24 | N/A |

| Organocatalyst (e.g., Proline) | Glutaraldehyde diethyl acetal (B89532), Amine | Ethanol (B145695) | RT | 48 | N/A |

N/A: Not Available from public sources.

Chemical Reactivity and Sophisticated Transformations of 1 3,3 Diethoxypropyl Piperidin 2 One

Reactivity of the Piperidin-2-one Lactam Functionality

The piperidin-2-one ring, a six-membered cyclic amide (a δ-lactam), exhibits characteristic reactivity at its amide bond, the adjacent carbonyl group, and the alpha-carbon position. nih.gov

The amide bond within the lactam ring is susceptible to cleavage under various conditions. Due to ring strain, cyclic amides like piperidin-2-one can be more readily hydrolyzed than their acyclic counterparts. wikipedia.org Nucleophilic attack at the carbonyl carbon can lead to ring-opening. For instance, aminolysis, the reaction with amines, can be catalyzed to cleave the acyl C-O bond, resulting in the formation of α-hydroxy-δ-valerolactam-carboxamides. nih.gov This type of transformation is a desirable method for constructing amide scaffolds without the need for stoichiometric activation. nih.gov

Furthermore, the nitrogen atom of the lactam can participate in reactions. While the lone pair on the nitrogen is delocalized into the carbonyl group, reducing its basicity, N-acylation can still be achieved. nih.gov However, more common is the transamidation of N-acyl-2-piperidinones, where an existing N-acyl group is displaced by an amine, a process that can proceed under mild, metal-free conditions. researchgate.net In the case of 1-(3,3-diethoxypropyl)piperidin-2-one, the N-substituent is an alkyl chain, making it less prone to direct displacement compared to an N-acyl group. Ring-opening via single electron transfer photooxidation represents another mild and efficient procedure for cleaving piperidine (B6355638) derivatives to yield acyclic aminoaldehydes. researchgate.net

Functional group interconversions are chemical reactions that transform one functional group into another, which is a cornerstone of organic synthesis. solubilityofthings.com The carbonyl group and the alpha-position of the piperidin-2-one ring are prime sites for such transformations.

The carbonyl group can be reduced to a methylene (B1212753) group (–CH2–) to yield the corresponding piperidine derivative. Reagents like lithium aluminum hydride (LiAlH4) are capable of reducing amides to amines. imperial.ac.uk

The alpha-position (C3) of the piperidin-2-one ring, adjacent to the carbonyl group, possesses acidic protons that can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile that can undergo various reactions, such as alkylation or aldol-type condensations, allowing for the introduction of new carbon-carbon bonds at this position. This reactivity is a fundamental principle in the chemistry of carbonyl compounds. chemistrysteps.com

| Reaction Type | Reagent/Condition | Product Type |

| Carbonyl Reduction | Strong reducing agents (e.g., LiAlH4) | Substituted Piperidine |

| Alpha-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | 3-Alkyl-piperidin-2-one |

| Alpha-Halogenation | Halogenating agents | 3-Halo-piperidin-2-one |

This table summarizes potential functional group interconversions at the piperidin-2-one moiety.

Transformations Involving the 3,3-Diethoxypropyl Acetal (B89532) Group

The 3,3-diethoxypropyl group is a stable protecting group for an aldehyde functionality. jove.com Acetals are generally stable in neutral and basic media but can be readily cleaved under acidic conditions to regenerate the carbonyl group. jove.comrsc.org This differential reactivity allows for the selective manipulation of the aldehyde portion of the molecule while the lactam remains intact.

The deprotection of the acetal in this compound is typically achieved through acid-catalyzed hydrolysis. masterorganicchemistry.comorganicchemistrytutor.com The reaction is reversible and is driven forward by the presence of excess water. chemistrysteps.comrsc.org The mechanism involves the protonation of one of the ether oxygens by an acid catalyst (e.g., H3O+), converting it into a good leaving group (ethanol). masterorganicchemistry.comlibretexts.org The departure of ethanol (B145695) is assisted by the lone pair of the adjacent oxygen, forming a resonance-stabilized oxonium ion. libretexts.org A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. chemistrysteps.com Subsequent proton transfers lead to a hemiacetal intermediate, which undergoes a similar sequence of protonation, elimination of a second ethanol molecule, and attack by water to liberate the final aldehyde and two equivalents of ethanol. chemistrysteps.comlibretexts.org

This hydrolysis effectively unmasks the latent aldehyde functionality, yielding 3-(2-oxopiperidin-1-yl)propanal, a key intermediate for further synthetic elaborations.

Once liberated, the aldehyde intermediate is susceptible to a wide array of nucleophilic addition and condensation reactions, which are fundamental transformations for carbonyl compounds. libretexts.org

Nucleophilic Additions: Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the aldehyde's carbonyl carbon to form secondary alcohols after an aqueous workup. rsc.orglibretexts.org Hydride reagents, like sodium borohydride (B1222165) (NaBH4), can reduce the aldehyde to a primary alcohol. chemistrysteps.com

Condensation Reactions: The derived aldehyde can participate in various condensation reactions. A prominent example is the Aldol (B89426) condensation, where, in the presence of a base or acid, the aldehyde can react with an enolate (derived from itself or another carbonyl compound) to form a β-hydroxy aldehyde. sigmaaldrich.comlibretexts.org This product can subsequently undergo dehydration to yield an α,β-unsaturated aldehyde. sigmaaldrich.comlibretexts.org Such reactions are powerful tools for forming carbon-carbon bonds. sigmaaldrich.com Other condensation reactions include the formation of imines with primary amines and the Wittig reaction to produce alkenes. libretexts.org The aldehyde can also undergo condensation with other active methylene compounds or participate in multi-component reactions. nih.govacs.org

| Reaction Class | Example Reagent | Resulting Functional Group |

| Nucleophilic Addition | Grignard Reagents (RMgX) | Secondary Alcohol |

| Reduction | Sodium Borohydride (NaBH4) | Primary Alcohol |

| Aldol Condensation | Base/Acid catalyst, another carbonyl | β-Hydroxy Aldehyde or α,β-Unsaturated Aldehyde |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Imine Formation | Primary Amine (RNH2) | Imine |

This table illustrates common reactions of the aldehyde intermediate generated from the hydrolysis of this compound.

While standard aqueous acid is effective for acetal hydrolysis, modern organic synthesis often requires milder and more selective methods to avoid affecting other acid-sensitive functional groups within a complex molecule. masterorganicchemistry.com A variety of strategies have been developed for the chemoselective deprotection of acetals. organic-chemistry.org

| Reagent/Method | Conditions | Key Feature |

| Aqueous Acid (e.g., HCl, H2SO4) | H2O, heat | Standard, robust method. masterorganicchemistry.com |

| NaBArF4 | Water, 30 °C | Catalytic, mild conditions. organic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) | β-Cyclodextrin, Water, RT | Neutral, room temperature conditions. organic-chemistry.org |

| Ethylene (B1197577)/Propylene Glycol | Heat | Solvolysis under neutral conditions. researchgate.net |

| Me3SiCH2MgCl | N/A | Selective for acetals of contiguous diols. rsc.org |

| Electrochemical Deprotection | LiClO4, 1,3,5-trioxane | Neutral conditions, avoids acid/base. rsc.org |

This table outlines various selective methods for the deprotection of acetal groups.

Electrophilic and Radical Reactions of the Carbon Framework

The carbon skeleton of this compound offers multiple avenues for electrophilic and radical-mediated transformations. The primary sites of reactivity include the α-positions to the lactam carbonyl, the acetal carbon, and the methylene groups of the propyl chain and the piperidine ring.

Electrophilic Reactions:

The piperidin-2-one ring, being a lactam, possesses acidic protons at the C-3 and C-6 positions, which are α to the carbonyl and the nitrogen atom, respectively. Deprotonation at these sites would generate enolates or related nucleophilic species, which could then react with various electrophiles. However, the N-substituent can influence the regioselectivity of this deprotonation.

A significant site for electrophilic attack is the carbon atom of the acetal group (C-3' of the propyl chain). Under acidic conditions, one of the ethoxy groups can be protonated and eliminated as ethanol, generating a highly electrophilic oxonium ion. This intermediate can then be attacked by a variety of nucleophiles. While this typically leads to acetal hydrolysis, in a non-aqueous acidic environment, it could potentially react with other nucleophiles present in the reaction mixture.

Furthermore, the nitrogen atom of the lactam can be considered a site for electrophilic attack, although its reactivity is diminished due to the delocalization of its lone pair into the adjacent carbonyl group.

A summary of potential electrophilic reactions is presented in Table 1.

Table 1: Potential Electrophilic Reactions of this compound

| Reactive Site | Reagent/Conditions | Potential Product | Reaction Type |

| α-carbon to lactam carbonyl (C-3) | Strong base (e.g., LDA), followed by an electrophile (e.g., alkyl halide) | 3-substituted piperidin-2-one derivative | α-Alkylation |

| Acetal carbon | Acid catalyst (e.g., H₂SO₄) in the presence of a nucleophile | Hemiacetal or a new acetal | Acetal exchange/hydrolysis |

| Piperidine ring (α to Nitrogen) | Oxidizing agent to form an iminium ion, followed by a nucleophile | α-substituted piperidine derivative | α-Functionalization |

Radical Reactions:

The carbon framework of this compound is also susceptible to radical reactions. Hydrogen atom abstraction from the methylene groups of the propyl chain or the piperidine ring can generate carbon-centered radicals. The position of radical formation would be influenced by the stability of the resulting radical. The C-2' position of the propyl chain, being adjacent to the acetal, could be a potential site for radical formation.

Acetal radicals, in particular, are known to be valuable intermediates in organic synthesis. The radical at the acetal carbon can be generated and subsequently participate in C-C bond-forming reactions.

Intramolecular radical cyclizations are also a possibility. For instance, a radical generated on the propyl chain could potentially cyclize onto the piperidine ring, leading to the formation of bicyclic structures. The regioselectivity of such a cyclization would be governed by the stability of the transition state and the resulting ring system.

A summary of potential radical reactions is presented in Table 2.

Table 2: Potential Radical Reactions of this compound

| Reactive Site | Reagent/Conditions | Potential Product | Reaction Type |

| Methylene groups | Radical initiator (e.g., AIBN), radical abstractor | Halogenated or otherwise functionalized derivative | Radical substitution |

| Acetal carbon | Photochemical or radical initiator conditions | C-C bond formed at the acetal position | Radical addition/coupling |

| Propyl chain | Radical initiator | Bicyclic piperidinone derivative | Intramolecular radical cyclization |

Stereochemical Control and Diastereoselectivity in Reactions of this compound

Reactions involving the piperidin-2-one ring of this compound can proceed with a degree of stereochemical control, leading to the formation of diastereomeric products. The existing stereochemistry of the molecule, if any, and the nature of the N-substituent can play a crucial role in directing the approach of incoming reagents.

For reactions occurring at the piperidin-2-one ring, such as α-alkylation at the C-3 position, the bulky 3,3-diethoxypropyl group on the nitrogen atom can exert a steric influence. This can lead to a preferential attack of the electrophile from the less hindered face of the enolate intermediate, resulting in a diastereoselective outcome. The conformation of the six-membered piperidin-2-one ring, which can exist in chair or boat-like conformations, will also affect the facial bias.

In cases where new stereocenters are formed, for example, during a reduction of the lactam carbonyl or an addition reaction to an iminium ion intermediate, the existing chiral information in the molecule can lead to the preferential formation of one diastereomer over the other. The principles of kinetic and thermodynamic control would govern the product distribution.

Furthermore, the use of chiral auxiliaries or catalysts in conjunction with this compound could enable enantioselective transformations, allowing for the synthesis of specific stereoisomers. For instance, a chiral base could be used for a diastereoselective deprotonation, leading to an enantioenriched enolate that would then react with an electrophile.

The potential for diastereoselectivity in various reactions is summarized in Table 3.

Table 3: Potential for Diastereoselectivity in Reactions of this compound

| Reaction Type | Stereocenter(s) Formed | Factors Influencing Diastereoselectivity | Potential Outcome |

| α-Alkylation at C-3 | C-3 | Steric hindrance from the N-substituent, conformation of the piperidin-2-one ring | Formation of a major diastereomer |

| Reduction of lactam carbonyl | C-2 | Directing effect of the N-substituent, nature of the reducing agent | Diastereoselective formation of a piperidine alcohol |

| Addition to an α-iminium ion | C-2 or C-6 | Facial bias due to the N-substituent and ring conformation | Preferential formation of one diastereomer |

Mechanistic and Kinetic Investigations of Reactions Involving 1 3,3 Diethoxypropyl Piperidin 2 One

Elucidation of Comprehensive Reaction Pathways for Synthetic Transformations

Without specific literature, the synthetic transformations of 1-(3,3-diethoxypropyl)piperidin-2-one can only be postulated based on the reactivity of its constituent functional groups: the piperidin-2-one (a lactam) and the diethoxypropyl acetal (B89532).

The N-substituted piperidin-2-one structure suggests its formation via N-alkylation of piperidin-2-one with a suitable 3,3-diethoxypropyl halide or tosylate. The reaction would likely proceed via an S(_N)2 mechanism, with the nucleophilic nitrogen of the lactam attacking the electrophilic carbon of the alkylating agent.

Further transformations could involve the modification of the lactam ring or the acetal group. For instance, reduction of the lactam amide bond would yield the corresponding substituted piperidine (B6355638). The acetal group, being a protected aldehyde, can be deprotected under acidic conditions to reveal the aldehyde functionality, which can then undergo a variety of subsequent reactions such as oxidation, reduction, or condensation.

A hypothetical reaction pathway is outlined in the table below, though it is important to note that these are projections based on known organic chemistry principles and not from specific studies on this compound.

| Transformation | Reagents and Conditions | Expected Product | Plausible Mechanism |

| N-Alkylation | Piperidin-2-one, 1-bromo-3,3-diethoxypropane, NaH in DMF | This compound | S(_N)2 |

| Acetal Hydrolysis | Dilute aqueous acid (e.g., HCl) | 3-(2-oxopiperidin-1-yl)propanal | Acid-catalyzed acetal hydrolysis |

| Lactam Reduction | Lithium aluminum hydride (LiAlH(_4)) in THF | 1-(3,3-Diethoxypropyl)piperidine | Nucleophilic acyl substitution followed by reduction |

Understanding the Acid-Catalyzed Hydrolysis Mechanism of the Diethoxypropyl Acetal

The acid-catalyzed hydrolysis of the diethoxypropyl acetal moiety is a critical reaction for deprotection to reveal the aldehyde functionality. While no specific study on this compound exists, the mechanism is well-understood for acetals in general.

The process is initiated by the protonation of one of the ethoxy oxygen atoms by an acid catalyst, making it a better leaving group. The departure of ethanol (B145695) generates a resonance-stabilized oxocarbenium ion. A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the resulting oxonium ion yields a hemiacetal. The hemiacetal itself is in equilibrium with the aldehyde and ethanol. Further protonation of the remaining ethoxy group and elimination of a second molecule of ethanol, followed by deprotonation, would lead to the final aldehyde product, 3-(2-oxopiperidin-1-yl)propanal.

The key steps of this proposed mechanism are:

Protonation of an ethoxy oxygen.

Loss of ethanol to form an oxocarbenium ion.

Nucleophilic attack by water.

Deprotonation to form a hemiacetal.

Protonation of the second ethoxy group.

Elimination of the second ethanol molecule to form a protonated aldehyde.

Deprotonation to yield the final aldehyde product.

Kinetic Profiling and Rate-Determining Steps for Key Transformations

Kinetic data for reactions involving this compound are not available in the surveyed literature. For the acid-catalyzed hydrolysis of the acetal, it is generally accepted that the formation of the carbocation intermediate is the rate-determining step. wikipedia.orglibretexts.org The rate of this step would be influenced by the stability of the carbocation and the concentration of the acid catalyst.

For a hypothetical S(_N)2 reaction to form the compound, the rate would be dependent on the concentration of both the piperidin-2-one anion and the 3,3-diethoxypropyl electrophile. The reaction rate would also be sensitive to the nature of the leaving group on the electrophile and the solvent used.

A summary of expected kinetic dependencies, based on analogous systems, is provided below.

| Reaction | Expected Rate Law | Plausible Rate-Determining Step |

| Acid-Catalyzed Acetal Hydrolysis | Rate = k[Acetal][H(3)O(+)] | Formation of the oxocarbenium ion |

| N-Alkylation (S(_N)2) | Rate = k[Piperidin-2-one anion][Alkyl halide] | Nucleophilic attack of the lactam nitrogen on the alkyl halide |

Influence of Substituents and Reaction Conditions on Reaction Rates and Selectivity

The influence of substituents on the reactivity of this compound has not been experimentally determined. However, predictions can be made based on established electronic and steric effects.

For the acid-catalyzed hydrolysis of the acetal, electron-donating groups near the acetal would stabilize the carbocation intermediate, thereby increasing the reaction rate. Conversely, electron-withdrawing groups would destabilize the carbocation and slow down the hydrolysis. The nature of the N-substituent on the piperidin-2-one ring is likely to have a minor electronic effect on the distal acetal group, though steric hindrance could play a role if bulky substituents are introduced on the piperidine ring.

In terms of reaction conditions, the rate of acid-catalyzed hydrolysis is directly proportional to the concentration of the acid catalyst. The choice of solvent can also play a significant role; polar protic solvents would be expected to facilitate the hydrolysis by stabilizing the charged intermediates.

For N-alkylation reactions to synthesize analogs of this compound, the steric bulk of substituents on the piperidin-2-one ring could hinder the approach of the electrophile, thus decreasing the reaction rate. Electron-withdrawing groups on the piperidin-2-one ring would decrease the nucleophilicity of the nitrogen atom, also leading to a slower reaction rate.

The table below summarizes the anticipated effects of substituents and conditions.

| Reaction | Factor | Effect on Rate | Reason |

| Acetal Hydrolysis | Electron-donating groups near acetal | Increase | Stabilization of the oxocarbenium ion intermediate |

| Acetal Hydrolysis | Electron-withdrawing groups near acetal | Decrease | Destabilization of the oxocarbenium ion intermediate |

| Acetal Hydrolysis | Increased acid concentration | Increase | Higher concentration of the catalytic species |

| N-Alkylation | Bulky substituents on piperidin-2-one | Decrease | Steric hindrance |

| N-Alkylation | Electron-withdrawing groups on piperidin-2-one | Decrease | Reduced nucleophilicity of the nitrogen |

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 3,3 Diethoxypropyl Piperidin 2 One and Its Derivatives

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis (e.g., 2D NMR, ¹⁵N-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.gov While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of atoms, multi-dimensional techniques are required to resolve complex structures and define spatial relationships.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for establishing the complete bonding framework of 1-(3,3-diethoxypropyl)piperidin-2-one.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, for instance, through the piperidinone ring and along the propyl side chain. ijitee.org

HSQC correlates directly bonded protons and carbons, enabling unambiguous assignment of carbon signals based on their attached protons. mdpi.com

HMBC detects longer-range correlations (typically over two to three bonds) between protons and carbons, which is crucial for connecting structural fragments, such as linking the propyl chain to the nitrogen of the piperidinone ring. mdpi.com

Conformational analysis of the six-membered piperidinone ring is achieved by analyzing the vicinal coupling constants (³J) from high-resolution ¹H NMR spectra. The magnitude of these constants can be used to estimate dihedral angles via the Karplus equation, helping to determine if the ring adopts a chair, boat, or twist-boat conformation. For substituted piperidin-4-ones, a chair conformation with equatorial substituents is often favored. The Nuclear Overhauser Effect (NOE), observed in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about through-space proximity of protons, further refining the conformational model of both the ring and the flexible diethoxypropyl side chain. mdpi.comresearchgate.net

¹⁵N-NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom within the lactam ring. ipb.pt The ¹⁵N chemical shift is sensitive to factors like hybridization, substituent effects, and ring strain. researchgate.netresearchgate.net For amides and lactams, ¹⁵N chemical shifts typically appear in a characteristic range. rsc.org Due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N nucleus, direct detection can be time-consuming. researchgate.net More commonly, ¹⁵N chemical shifts are determined indirectly using inverse-detected experiments like ¹H-¹⁵N HMBC, which leverages the higher sensitivity of ¹H detection. rsc.orgnih.gov The data from these experiments can help confirm the amide character and probe intermolecular interactions, such as hydrogen bonding.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Piperidinone-2 | C | ~171 | - | Carbonyl carbon of the lactam. |

| Piperidinone-3 | CH₂ | ~2.3 | m | |

| Piperidinone-4 | CH₂ | ~1.8 | m | |

| Piperidinone-5 | CH₂ | ~1.8 | m | |

| Piperidinone-6 | CH₂ | ~3.2 | t | Adjacent to the nitrogen atom. |

| Propyl-1 | CH₂ | ~3.4 | t | Attached to the lactam nitrogen. |

| Propyl-2 | CH₂ | ~1.9 | m | |

| Propyl-3 | CH | ~4.6 | t | Acetal (B89532) proton. |

| Ethoxy | OCH₂ | ~3.6 | q | Methylene (B1212753) group of the ethoxy substituent. |

| Ethoxy | CH₃ | ~1.2 | t | Methyl group of the ethoxy substituent. |

| Piperidinone-1 | N | ~120 (¹⁵N) | - | Expected range for a lactam nitrogen. |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the determination of its elemental formula with high confidence. For this compound (C₁₂H₂₃NO₃), the expected molecular weight is approximately 229.1678 g/mol .

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. By inducing fragmentation of the protonated molecular ion [M+H]⁺ and analyzing the resulting product ions, the connectivity of the molecule can be confirmed. researchgate.netnih.gov The fragmentation pattern is governed by the relative stability of the resulting ions and neutral losses.

Key fragmentation pathways for [C₁₂H₂₃NO₃+H]⁺ would likely include:

Loss of an ethoxy group (-OC₂H₅) or ethanol (B145695) (-C₂H₅OH) from the acetal, which is a common pathway for such functional groups.

Cleavage of the propyl side chain , particularly at the C-N bond or alpha to the acetal group.

Ring-opening of the piperidinone moiety , often initiated by cleavage adjacent to the carbonyl group, a characteristic fragmentation for cyclic amides. nist.gov

Analysis of these pathways provides a fragmentation fingerprint that can be used to identify the compound and distinguish it from isomers. wvu.edu

Table 2: Predicted Major Fragment Ions in the ESI-MS/MS Spectrum of this compound

| m/z (Predicted) | Possible Formula | Description of Loss |

| 184.1281 | [C₉H₁₈NO₂]⁺ | Loss of ethanol (C₂H₅OH) |

| 156.1332 | [C₈H₁₈NO]⁺ | Loss of ethoxy radical and CO |

| 128.1070 | [C₇H₁₄NO]⁺ | Cleavage of the propyl chain |

| 100.0757 | [C₅H₁₀NO]⁺ | Piperidinone ring fragment |

| 73.0651 | [C₄H₉O]⁺ | Diethoxy-containing fragment |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular conformation. For a compound like this compound, a single-crystal X-ray structure would confirm the conformation of the piperidinone ring and the arrangement of the side chain.

In a study of a related compound, (R)-3,3-diethyl-1-(2-hydroxy-1-phenylethyl)piperidin-2-one, X-ray analysis revealed that the six-membered piperidin-2-one ring adopted an envelope conformation. nih.gov The analysis also provides detailed crystallographic data, including the crystal system, space group, and unit cell dimensions, which define the packing of molecules in the crystal lattice. nih.gov If the molecule were chiral, crystallographic analysis using anomalous dispersion could determine its absolute stereochemistry. mdpi.com

Table 3: Representative Crystal Structure Data for a Piperidin-2-one Derivative

| Parameter | Value (for (R)-3,3-Diethyl-1-(2-hydroxy-1-phenylethyl)piperidin-2-one nih.gov) |

| Chemical Formula | C₁₇H₂₅NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.5380 (3) |

| b (Å) | 12.6705 (6) |

| c (Å) | 7.9255 (4) |

| β (°) | 91.776 (4) |

| Volume (ų) | 756.61 (6) |

| Z | 2 |

This data is for an analogous compound and serves to illustrate the type of information obtained from X-ray crystallography.

Advanced Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.comuzh.ch These two techniques are complementary; FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of laser light.

For this compound, the key functional groups would produce distinct signals:

Amide C=O Stretch: A strong band in the FT-IR spectrum, typically around 1650 cm⁻¹, is characteristic of the lactam carbonyl group.

C-O Stretch: Strong bands in the region of 1150-1050 cm⁻¹ are expected for the C-O stretching of the acetal group.

C-H Stretch: Bands in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the aliphatic C-H bonds in the piperidine (B6355638) ring and side chain.

C-N Stretch: The C-N stretching vibration of the tertiary lactam would appear in the fingerprint region.

These spectral signatures provide rapid confirmation of the presence of the expected functional groups within the molecular structure. researchgate.netmdpi.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Lactam (Amide) | C=O stretch | 1680 - 1640 | Strong |

| Acetal | C-O stretch | 1150 - 1050 | Strong |

| Alkane | C-H stretch | 2980 - 2850 | Medium-Strong |

| Tertiary Amine | C-N stretch | 1250 - 1020 | Medium |

Chiroptical Methods for Enantiomeric Purity Assessment (if applicable)

The parent molecule, this compound, is achiral. Therefore, chiroptical methods are not applicable for its analysis. However, if a chiral center were introduced into the molecule, for instance by substitution on the piperidine ring or the propyl chain, the resulting enantiomers or diastereomers would require analysis by chiroptical techniques.

Methods such as polarimetry, which measures the specific rotation ([α]D) of a chiral compound, would be used to assess enantiomeric purity. nih.gov More advanced techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) provide more detailed structural information. These methods measure the differential absorption of left- and right-circularly polarized light and are highly sensitive to the absolute configuration and conformational preferences of chiral molecules. While not relevant for the parent compound, these methods would be indispensable for studying its chiral derivatives.

Theoretical and Computational Studies of 1 3,3 Diethoxypropyl Piperidin 2 One

Quantum Chemical Calculations of Molecular Structure, Conformation, and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecular structure of 1-(3,3-diethoxypropyl)piperidin-2-one. jksus.org These methods are used to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) by finding the lowest energy state on the potential energy surface. For a flexible molecule like this, with a six-membered piperidin-2-one ring and a diethoxypropyl side chain, multiple low-energy conformations are possible.

Conformational analysis would involve systematically rotating the rotatable bonds to identify all stable conformers (local energy minima). derpharmachemica.com For the piperidin-2-one ring itself, calculations would likely investigate chair, boat, and twist-boat conformations to determine their relative stabilities. researchgate.net The orientation of the diethoxypropyl side chain relative to the ring would also be a critical factor. High-level ab initio calculations could then be performed on these identified conformers to refine their geometries and calculate their relative energies with high accuracy, providing insight into which shapes the molecule is most likely to adopt. researchgate.net

Table 1: Hypothetical Relative Energies of Piperidin-2-one Ring Conformations

| Conformation | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | DFT (B3LYP/6-31G*) | 0.00 (Reference) |

| Twist-Boat | DFT (B3LYP/6-31G*) | +5.5 |

| Boat | DFT (B3LYP/6-31G*) | +6.5 |

Note: This table is illustrative and based on typical values for substituted piperidine (B6355638) rings; it does not represent experimental data for this compound.

Electronic Structure Analysis and Reactivity Prediction

The electronic properties of this compound dictate its reactivity. Frontier Molecular Orbital (FMO) theory is a key tool for this analysis. researchgate.net The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO typically indicates regions susceptible to electrophilic attack (electron-donating sites), while the LUMO indicates regions prone to nucleophilic attack (electron-accepting sites). rsc.orgresearchgate.net The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps would identify electron-rich regions (negative potential, typically around the oxygen atoms of the carbonyl and ether groups) that are attractive to electrophiles, and electron-poor regions (positive potential, often near hydrogen atoms) that are attractive to nucleophiles. This information is crucial for predicting how the molecule will interact with other reagents.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations analyze static structures, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time. researchgate.net An MD simulation would model the movements of every atom in this compound, providing a dynamic picture of its conformational flexibility. By running the simulation for a sufficient duration (nanoseconds to microseconds), a comprehensive conformational landscape can be generated, showing the different shapes the molecule adopts and the frequency of transitions between them. nih.govnih.gov

Furthermore, MD simulations are invaluable for studying solvent effects. mdpi.com By explicitly including solvent molecules (such as water) in the simulation box, one can observe how interactions like hydrogen bonding affect the molecule's preferred conformation and dynamics. researchgate.netnih.gov This is crucial because the behavior of a molecule in solution can differ significantly from its behavior in a vacuum. nih.gov

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. mdpi.comresearchgate.net If this compound were to undergo a reaction, such as a nucleophilic aromatic substitution or a cycloaddition, computational methods could be used to model the entire reaction pathway. researchgate.netresearchgate.netresearchgate.net

This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. mdpi.com By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. researchgate.net This provides a quantitative measure of how fast the reaction is likely to proceed. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated TS correctly connects the reactants and products, providing a complete and detailed picture of the reaction mechanism at the molecular level. mdpi.com

Synthetic Utility and Applications of 1 3,3 Diethoxypropyl Piperidin 2 One As a Chemical Intermediate

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

In organic synthesis, a building block is a molecule that forms a recognizable part of a larger, more complex target molecule. The strategic value of 1-(3,3-diethoxypropyl)piperidin-2-one lies in its identity as a versatile bifunctional building block. The structure can be conceptually divided into two key components that offer orthogonal reactivity:

The Piperidin-2-one Core: This δ-lactam moiety is a common structural motif in numerous biologically active compounds, including a wide range of alkaloids. wiley-vch.denih.gov The lactam can undergo various chemical transformations, such as reduction to a cyclic amine (piperidine), ring-opening to form a linear amino acid derivative, or functionalization at the alpha-carbon position. This makes it an excellent starting point for synthesizing molecules with a piperidine (B6355638) core, which is a privileged scaffold in medicinal chemistry. nih.gov

The N-(3,3-diethoxypropyl) Side Chain: This portion of the molecule contains a diethyl acetal (B89532). An acetal serves as a protecting group for an aldehyde, rendering it inert to many reaction conditions, particularly those involving nucleophiles or bases. This "latent aldehyde" can be unmasked later in a synthetic sequence through acid-catalyzed hydrolysis. This feature allows chemists to perform reactions on the lactam portion of the molecule without interference from a highly reactive aldehyde group.

The combination of these two features in a single molecule allows for the development of synthetic routes that build molecular complexity in a planned and efficient manner. The lactam provides the foundational ring structure, while the protected aldehyde serves as a versatile handle for introducing further complexity or initiating cyclization events to form bicyclic systems.

| Feature | Chemical Group | Synthetic Role |

| Core Structure | Piperidin-2-one (δ-Lactam) | Foundation for piperidine-based scaffolds; precursor to cyclic amines and amino acids. |

| Side Chain | N-(3,3-diethoxypropyl) | Contains a diethyl acetal, a stable protecting group for a propionaldehyde (B47417) moiety. |

| Latent Functionality | Aldehyde | The aldehyde can be revealed via deprotection for subsequent bond-forming reactions. |

Scaffold for the Construction of Diverse Heterocyclic Systems

The piperidin-2-one ring of this compound acts as a robust scaffold for the synthesis of more complex, often bicyclic, heterocyclic systems. The strategic placement of the latent aldehyde on the nitrogen side chain is key to this utility. Following the deprotection of the acetal, the newly formed aldehyde is perfectly positioned to react intramolecularly with the lactam core, leading to the formation of fused or bridged ring systems characteristic of certain alkaloid families, such as indolizidines and quinolizidines. researchgate.netresearchgate.net

A common synthetic strategy involves the following conceptual steps:

Acetal Deprotection: Treatment with an acid catalyst (e.g., tosylic acid or aqueous HCl) hydrolyzes the diethyl acetal to reveal the terminal aldehyde.

Intramolecular Cyclization: The aldehyde can then participate in a ring-forming reaction. One prominent pathway is an intramolecular Mannich-type reaction or reductive amination. This often involves the initial reduction of the lactam amide to a secondary amine, followed by the cyclization of the amine onto the aldehyde, ultimately forming a new carbon-nitrogen bond and a second ring.

For instance, the formation of an indolizidinone core (a 5/6 fused bicyclic system) can be envisioned through the cyclization of the aldehyde onto the alpha-carbon of the lactam. This process, often mediated by a base to form an enolate, forges a new carbon-carbon bond and establishes the bicyclic framework. Such strategies are central to the total synthesis of various natural products. researchgate.net

Potential Heterocyclic Systems from this compound

| Target Heterocyclic System | Key Intramolecular Reaction | Description |

|---|---|---|

| Indolizidinone Derivatives | Intramolecular Aldol (B89426)/Mannich Reaction | After aldehyde deprotection, cyclization occurs between the aldehyde and the α-carbon of the lactam, forming a five-membered ring fused to the original six-membered ring. |

| Quinolizidine Derivatives | Intramolecular Reductive Amination | Requires prior reduction of the lactam to a piperidine. The resulting secondary amine then cyclizes onto the deprotected aldehyde to form a second six-membered ring. |

| Bridged Bicyclic Systems | Transannular Cyclization | In specific conformations, the aldehyde could react with other positions on the ring to form more complex, bridged structures. |

Utilization of the Latent Aldehyde Functionality via Acetal Deprotection in Cascade and Multicomponent Reactions

The acetal group in this compound represents a form of latent reactivity. While stable under neutral or basic conditions, it can be smoothly converted to a reactive aldehyde under acidic conditions. This ability to trigger reactivity on demand is particularly powerful in the context of cascade (or domino) and multicomponent reactions.

In a cascade reaction, the product of an initial reaction becomes the substrate for a subsequent reaction, allowing for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. The acid-catalyzed deprotection of the acetal in this compound can serve as the triggering event for such a cascade. The in situ generation of the aldehyde creates a highly reactive intermediate that can immediately undergo further transformations, such as intramolecular cyclizations as described above, or participate in intermolecular reactions.

In a multicomponent reaction (MCR), three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants. The deprotected aldehyde from this compound can act as one of the key components in well-known MCRs, such as the Ugi or Passerini reactions, allowing for the rapid assembly of complex and diverse molecular structures. For example, the aldehyde could react with an amine, a carboxylic acid, and an isocyanide in an Ugi reaction to append a complex peptide-like side chain to the piperidinone scaffold.

Hypothetical Cascade Reaction Sequence

| Step | Process | Description |

|---|---|---|

| 1 (Trigger) | Acetal Deprotection | Addition of an acid catalyst (e.g., H₃O⁺) converts the diethyl acetal to a reactive aldehyde. |

| 2 (Cascade Event 1) | Intramolecular Cyclization | The newly formed aldehyde undergoes an intramolecular reaction (e.g., aldol condensation) with the lactam ring to form a bicyclic intermediate. |

| 3 (Cascade Event 2) | Dehydration | The resulting bicyclic aldol product eliminates a molecule of water under the acidic conditions to form a more stable, conjugated system. |

| 4 (Termination) | Product Formation | A stable, fused heterocyclic product is formed after workup. |

Precursor for Advanced Chemical Methodologies and Reagents

Beyond its direct use in synthesizing target molecules, this compound holds potential as a precursor for the development of new synthetic methods and specialized reagents. The unique arrangement of functional groups allows it to serve as a testbed for novel chemical transformations.

For example, the lactam ring is a suitable substrate for emerging C-H activation technologies. rsc.org Researchers could develop new transition-metal catalysts that selectively functionalize the C-H bonds at various positions on the piperidinone ring, while the protected aldehyde remains intact for later use. Such methods would provide novel pathways to substituted lactams that are difficult to access through traditional means. nih.govresearchgate.net

Furthermore, the compound could be transformed into a variety of specialized reagents.

Chiral Ligands: If prepared in an enantiomerically pure form, the piperidinone scaffold could be modified to create chiral ligands for asymmetric catalysis.

Polymer Scaffolds: The aldehyde, once deprotected, could be used to attach the molecule to a solid support or polymer resin. This would enable its use in solid-phase synthesis or for the creation of functionalized materials.

Probes and Labeling Agents: The aldehyde can be converted into other reactive groups, such as amines (via reductive amination) or alkenes (via Wittig reaction), which could then be used to attach fluorescent tags or biotin, creating chemical probes for biological studies.

The modular nature of this compound makes it an adaptable platform for chemical innovation, serving not only as a building block for products but also as a starting point for new synthetic tools. chemrxiv.org

Future Research Directions and Outlook for 1 3,3 Diethoxypropyl Piperidin 2 One

Exploration of Unexplored Synthetic Avenues and Methodological Advancements

While the synthesis of N-substituted piperidin-2-ones is well-established, there remains scope for the development of more efficient, sustainable, and diverse synthetic routes to 1-(3,3-diethoxypropyl)piperidin-2-one and its analogs. Future research could focus on the following areas:

Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign solvents, catalysts, and reagents would be a significant advancement. ajchem-a.com This could involve exploring biocatalytic methods or employing heterogeneous catalysts that can be easily recovered and recycled.

One-Pot Syntheses: Designing multi-component reactions where the piperidin-2-one ring is constructed and functionalized in a single step would greatly enhance synthetic efficiency. ajchem-a.com Such strategies would reduce waste, save time, and potentially allow for the rapid generation of a library of derivatives.

Novel Starting Materials: Investigating alternative and readily available starting materials for the synthesis of the piperidin-2-one core could lead to more cost-effective and scalable production. mdma.ch

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identification of suitable enzymes, enzyme immobilization, and reaction optimization. |

| Multi-component Reactions | Increased efficiency, reduced waste, rapid access to diverse structures. ajchem-a.com | Design of novel reaction cascades, exploration of catalyst systems. |

| Alternative Feedstocks | Lower cost, improved sustainability. | Sourcing from renewable resources, development of new synthetic pathways. |

Investigation of Novel Reactivity Patterns and Selective Functionalizations

The inherent reactivity of the lactam moiety and the potential for functionalization on both the ring and the side chain present numerous opportunities for exploring novel chemical transformations.

Lactam Ring-Opening Polymerization: The potential of this compound as a monomer for ring-opening polymerization to generate functionalized polyamides could be investigated. The diethyl acetal (B89532) group could be deprotected post-polymerization to yield polymers with pendant aldehyde groups, which are valuable for further modifications.

Selective C-H Functionalization: Recent advances in C-H activation chemistry could be applied to selectively introduce functional groups at various positions on the piperidin-2-one ring. nih.govacs.orgacs.org This would provide a direct route to novel derivatives without the need for pre-functionalized substrates. nih.govacs.orgacs.org

Side-Chain Manipulation: The diethyl acetal group serves as a masked aldehyde. Future work could explore the selective deprotection and subsequent reactions of the aldehyde, such as Wittig reactions, reductive aminations, or aldol (B89426) condensations, to introduce a wide array of functional groups.

| Functionalization Target | Potential Reactions | Resulting Structures |

| Lactam Ring | Ring-opening polymerization, partial reduction. | Functional polyamides, cyclic hemiaminals. |

| Piperidinone Core | C-H activation, α-functionalization. nih.govacs.orgacs.org | Substituted piperidin-2-ones with novel substitution patterns. nih.govacs.orgacs.org |

| Diethoxypropyl Side-Chain | Acetal deprotection followed by various aldehyde chemistries. | Diverse functional groups at the terminus of the side chain. |

Development of Asymmetric Synthetic Strategies Utilizing the Compound's Chirality (if applicable)

Currently, this compound is typically synthesized and utilized as a racemic mixture. The introduction of chirality would significantly enhance its value, particularly for applications in medicinal chemistry and materials science.

Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of enantiomerically pure this compound would be a major breakthrough. rsc.orgdicp.ac.cn This could involve asymmetric hydrogenation of a suitable unsaturated precursor or a kinetic resolution of the racemic mixture. rsc.orgdicp.ac.cn

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperidin-2-one ring would provide a reliable route to enantiopure products. researchgate.net

Diastereoselective Reactions: For a chiral version of the compound, exploring diastereoselective reactions at the stereocenter or on the ring would allow for the synthesis of complex stereochemically defined molecules.

Advanced Computational Studies for Rational Design and Mechanistic Prediction

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, which can accelerate the discovery and optimization of new reactions and materials.

Conformational Analysis: A detailed computational study of the conformational landscape of this compound could provide insights into its reactivity and its interactions with other molecules.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential reactions, helping to rationalize experimental observations and predict the feasibility of new transformations. tandfonline.comresearchgate.net

QSAR Modeling: For potential biological applications, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of derivatives of this compound with their biological activity, guiding the design of more potent compounds. tandfonline.comresearchgate.net

| Computational Method | Research Goal | Expected Outcome |

| Molecular Mechanics | Conformational analysis. | Identification of low-energy conformers and understanding of steric and electronic effects. |

| Density Functional Theory (DFT) | Mechanistic studies of proposed reactions. tandfonline.comresearchgate.net | Prediction of reaction pathways, transition state energies, and product selectivities. tandfonline.comresearchgate.net |

| QSAR Modeling | Rational design of bioactive molecules. tandfonline.comresearchgate.net | Predictive models for biological activity to guide the synthesis of new derivatives. tandfonline.comresearchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility.

Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable its large-scale production in a more efficient and controlled manner. nih.govdurham.ac.uk

Automated Library Synthesis: Integrating the synthesis of derivatives of this compound into an automated platform would allow for the rapid generation of a library of analogs for high-throughput screening in drug discovery or materials science. nih.gov

In-line Analysis and Optimization: The use of in-line analytical techniques, such as FT-IR or NMR spectroscopy, within a flow setup would enable real-time reaction monitoring and optimization.

The future of research on this compound is bright, with numerous avenues for exploration that could lead to significant advancements in synthetic chemistry, materials science, and medicinal chemistry. By embracing innovative synthetic methods, exploring novel reactivity, and leveraging the power of computational and automated technologies, the full potential of this versatile molecule can be realized.

Q & A

Q. What are the established synthetic routes for 1-(3,3-diethoxypropyl)piperidin-2-one, and what critical reaction conditions influence yield?

The synthesis typically involves multi-step processes, such as nucleophilic substitution or condensation reactions. For example:

- Step 1 : Formation of the diethoxypropyl side chain via acetal protection of a ketone or aldehyde intermediate (e.g., using 3,3-diethoxypropyl bromide).

- Step 2 : Coupling the diethoxypropyl group to the piperidin-2-one core via a nucleophilic substitution or alkylation reaction under basic conditions (e.g., NaH in THF) .

- Critical conditions : Temperature control (<60°C) to prevent acetal deprotection, anhydrous solvents to avoid hydrolysis, and stoichiometric optimization to minimize by-products like unreacted piperidin-2-one or over-alkylated derivatives .

Q. How is this compound characterized for structural confirmation and purity?

- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions (e.g., diethoxypropyl protons at δ 1.2–1.4 ppm for CH and δ 3.4–3.7 ppm for OCH) and confirm the piperidin-2-one ring .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 285.2 for CHNO) .

- HPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 210–254 nm .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

- LogP : Estimated at ~1.5 (via XLogP3) due to the diethoxypropyl group’s hydrophobicity and the polar lactam .

- Solubility : Sparingly soluble in water but miscible in polar aprotic solvents (e.g., DMSO, DMF) .

- Stability : Susceptible to acidic hydrolysis of the acetal group; storage recommendations include inert atmospheres and desiccants .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources (e.g., recombinant vs. native proteins) .

- Impurity profiles : By-products from incomplete acetal formation or hydrolysis (e.g., free aldehydes) can skew activity results. Use LC-MS to verify compound integrity pre-assay .

- Statistical rigor : Employ dose-response curves (IC/EC) and replicate experiments (n ≥ 3) to validate findings .

Q. What strategies optimize the regioselectivity of functionalizing the piperidin-2-one core in this compound?

- Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the 4-position of the piperidin-2-one ring .

- Metal catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl additions at the diethoxypropyl chain .

- Computational modeling : DFT calculations predict reactive sites based on electron density maps (e.g., lactam carbonyl as an electrophilic hotspot) .

Q. What mechanistic insights explain the reactivity of the diethoxypropyl group under acidic vs. basic conditions?

- Acidic conditions : The acetal group hydrolyzes to form a propyl aldehyde, enabling further conjugation (e.g., Schiff base formation with amines) .

- Basic conditions : The diethoxypropyl chain remains stable, but the lactam ring may undergo ring-opening via nucleophilic attack (e.g., hydroxide ion) at the carbonyl carbon .

- Kinetic studies : Monitor hydrolysis rates via NMR (disappearance of acetal protons at δ 4.5–5.0 ppm) .

Q. How does the diethoxypropyl substituent influence the compound’s pharmacokinetic properties in preclinical models?

- Metabolism : The acetal group is a prodrug motif, slowly releasing aldehyde intermediates in vivo, which may interact with thiol-containing enzymes .

- Permeability : Enhanced lipophilicity from the diethoxy group improves blood-brain barrier penetration, as seen in analogous piperidine derivatives .

- Toxicity : Screen for reactive aldehyde by-products using glutathione trapping assays .

Methodological Resources

| Technique | Application | Reference |

|---|---|---|

| NMR | Structural elucidation | |

| HR-MS | Molecular ion validation | |

| HPLC-UV | Purity analysis | |

| DFT | Reactivity prediction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.